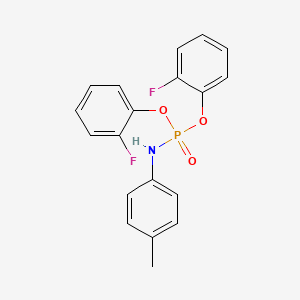
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of compounds known as thiazoles, which are commonly used in the development of drugs for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play a crucial role in cell signaling.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to affect various biochemical and physiological processes in cells. Studies have reported that 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to affect the levels of various neurotransmitters in the brain, which may have implications for its use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide. One potential area of research is the development of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide and to identify potential side effects associated with its use.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves the condensation of 4-chlorophenol with 5-methyl-2-thiocyanato-1,3-thiazole in the presence of a suitable base. The resulting product is then subjected to a reaction with butanoyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, which is attributed to its ability to induce apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-12(19-11-6-4-10(15)5-7-11)13(18)17-14-16-8-9(2)20-14/h4-8,12H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPCJYPUERYZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(S1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)

![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)
![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)